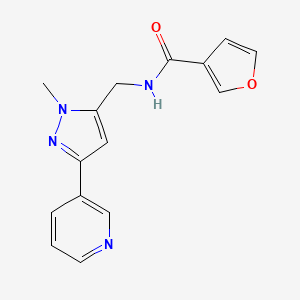
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis and Compound Modification
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide, as a complex organic compound, plays a pivotal role in the synthesis and modification of heterocyclic compounds. For instance, the condensation of related esters with amines has led to the creation of compounds bearing pyridinyl and furanyl substituents, which show potential as amplifiers of phleomycin against certain bacteria (Brown & Cowden, 1982). Similarly, transformations involving furanyl carboxamides under acidic conditions have yielded new heterocyclic systems with potential pharmaceutical applications (Stroganova et al., 2016).
Biological Activity and Therapeutic Potential
Research on derivatives of furan carboxamide, including compounds similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide, has shown promising biological activities. Notably, novel dicationic imidazo[1,2-a]pyridines with furan-2-yl substituents have demonstrated significant antiprotozoal properties, suggesting potential as therapeutic agents against protozoal infections (Ismail et al., 2004). Additionally, the synthesis of aromatic carboxylic acids and their lanthanide complexes, derived from pyridine and furan-based ligands, has been explored for their luminescence properties, indicating potential applications in bioimaging and sensor technologies (Tang et al., 2011).
Antimicrobial and Antifungal Applications
Compounds structurally related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide have been synthesized and evaluated for their antimicrobial activities. For example, pyrazolopyridine derivatives have shown moderate to good activity against a range of bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Panda et al., 2011). Furthermore, N-alkylated triazoles and oxadiazoles based on furan-2-ylmethylidene derivatives have been investigated for their potential fungicidal properties, indicating the broad spectrum of biological activities exhibited by these compounds (El-Essawy & Rady, 2011).
Material Science and Sensor Development
The synthesis of novel chitosan Schiff bases incorporating heterocyclic moieties derived from furan-based compounds demonstrates the application of these chemicals in material science. The chitosan derivatives have shown potential antimicrobial activity and could be utilized in developing biocompatible materials for medical and environmental applications (Hamed et al., 2020).
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-8,10H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXNIFDWYSTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


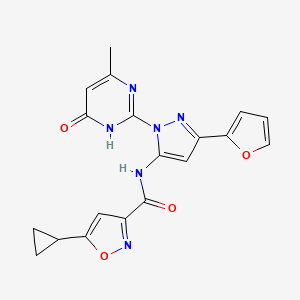
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2464882.png)
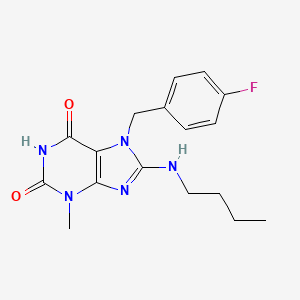
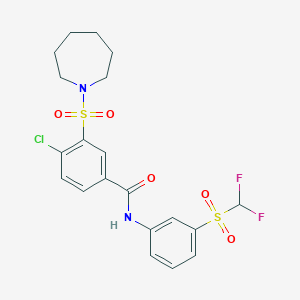

![4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate](/img/structure/B2464888.png)
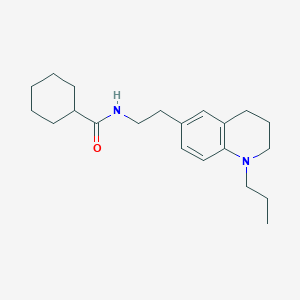
![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)
![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)
![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)